(4,6-Dioxo-4,6,7,8-tetrahydro-3H-cyclopenta[g]quinazolin-2-yl)methyl acetate
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Overview
Description
(4,6-Dioxo-4,6,7,8-tetrahydro-3H-cyclopenta[g]quinazolin-2-yl)methyl acetate is a complex organic compound with a unique structure that includes a quinazoline core fused with a cyclopentane ring
Preparation Methods
The synthesis of (4,6-Dioxo-4,6,7,8-tetrahydro-3H-cyclopenta[g]quinazolin-2-yl)methyl acetate typically involves multiple steps. One common synthetic route starts with the preparation of the quinazoline core, followed by the introduction of the cyclopentane ring through cyclization reactions. The final step involves the acetylation of the methyl group to form the acetate ester. Reaction conditions often include the use of catalysts, such as palladium on carbon (Pd/C), and solvents like acetic acid .
Chemical Reactions Analysis
(4,6-Dioxo-4,6,7,8-tetrahydro-3H-cyclopenta[g]quinazolin-2-yl)methyl acetate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinazoline derivatives with different functional groups.
Reduction: Reduction reactions can convert the quinazoline core to its dihydro or tetrahydro forms.
Scientific Research Applications
This compound has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: It is used in the study of enzyme inhibitors and receptor ligands.
Industry: It is used in the production of advanced materials with specific properties
Mechanism of Action
The mechanism of action of (4,6-Dioxo-4,6,7,8-tetrahydro-3H-cyclopenta[g]quinazolin-2-yl)methyl acetate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate access. It can also act as a ligand for certain receptors, modulating their activity and influencing cellular pathways .
Comparison with Similar Compounds
Similar compounds include other quinazoline derivatives and cyclopentane-fused heterocycles. Compared to these compounds, (4,6-Dioxo-4,6,7,8-tetrahydro-3H-cyclopenta[g]quinazolin-2-yl)methyl acetate is unique due to its specific structural features and functional groups, which confer distinct chemical and biological properties. Examples of similar compounds are:
Quinazoline: A core structure in many pharmaceuticals.
Cyclopentane-fused heterocycles: Used in various chemical and biological applications.
Properties
Molecular Formula |
C14H12N2O4 |
---|---|
Molecular Weight |
272.26 g/mol |
IUPAC Name |
(4,6-dioxo-7,8-dihydro-3H-cyclopenta[g]quinazolin-2-yl)methyl acetate |
InChI |
InChI=1S/C14H12N2O4/c1-7(17)20-6-13-15-11-4-8-2-3-12(18)9(8)5-10(11)14(19)16-13/h4-5H,2-3,6H2,1H3,(H,15,16,19) |
InChI Key |
ICXLFWRYUQHEHP-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)OCC1=NC2=C(C=C3C(=C2)CCC3=O)C(=O)N1 |
Origin of Product |
United States |
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